N1-(pyridin-3-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide
Description
N1-(pyridin-3-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is an oxalamide derivative characterized by two distinct substituents: a pyridin-3-ylmethyl group and a 3-tosyl-1,3-oxazinan-2-ylmethyl moiety. Oxalamides are known for their versatility in medicinal chemistry and flavor enhancement due to their ability to interact with biological targets such as taste receptors (e.g., TAS1R1/TAS1R3) or kinase enzymes .
Properties
IUPAC Name |
N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(pyridin-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5S/c1-15-5-7-17(8-6-15)30(27,28)24-10-3-11-29-18(24)14-23-20(26)19(25)22-13-16-4-2-9-21-12-16/h2,4-9,12,18H,3,10-11,13-14H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWVHDAGCZATDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(pyridin-3-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a complex organic compound that has attracted attention in various fields of scientific research due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a pyridine ring , a tosylated oxazinan moiety , and an oxalamide linkage , which contribute to its unique properties. The synthesis typically involves several steps:
- Preparation of Precursors : The pyridine and oxazinan derivatives are synthesized separately.
- Tosylation : The oxazinan derivative undergoes tosylation using p-toluenesulfonyl chloride.
- Formation of Oxalamide Linkage : The final compound is formed through a condensation reaction involving the pyridine derivative and the tosylated oxazinan derivative using oxalyl chloride.
This multi-step synthesis allows for the introduction of various functional groups that can enhance biological activity.
The biological activity of this compound is attributed to its ability to interact with specific biological targets. Key mechanisms include:
- Hydrogen Bonding : The tosyl group can form hydrogen bonds with proteins or nucleic acids, influencing their function.
- π-π Stacking : The aromatic pyridine ring engages in π-π stacking interactions with other aromatic systems, enhancing binding affinity to enzymes or receptors.
These interactions can modulate enzymatic activities or receptor functions, leading to various biological effects.
Biological Activity
Research has indicated that this compound exhibits potential anti-inflammatory and anticancer properties. It has been investigated for its ability to inhibit specific cancer cell lines, with promising results in vitro.
Case Studies
- Anticancer Activity : In a study evaluating antiproliferative effects against various cancer cell lines (e.g., HCT116, HepG2), compounds similar to this compound demonstrated significant cytotoxicity, particularly in liver and colon cancer cells while showing low toxicity in non-cancerous cell lines .
- Mechanistic Insights : Molecular docking studies have suggested that the compound fits well into the binding sites of target proteins associated with cancer cell proliferation, indicating a potential mechanism for its anticancer effects .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below:
| Compound Name | Key Features | Biological Activity | Notable Findings |
|---|---|---|---|
| N1-(pyridin-2-ylmethyl)-N2-(tosylan) | Different pyridine substitution | Moderate anticancer | Less effective than target compound |
| N1-(pyridin-4-ylmethyl)-N2-(tosylan) | Different pyridine substitution | Low anti-inflammatory | Limited activity on cancer cells |
| N1-(pyridin-3-ylmethyl)-N2-(mesylan) | Different sulfonate group | High anticancer | Effective against multiple cell lines |
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Compounds
Table 1: Structural and Functional Comparison of Selected Oxalamides
*Calculated based on molecular formula C₂₃H₂₈N₄O₅S.
Key Findings:
Structural Variations and Bioactivity: The pyridin-3-ylmethyl group in the target compound distinguishes it from S336 (pyridin-2-ylethyl), which is critical for receptor binding. Pyridin-3-yl derivatives often exhibit enhanced solubility compared to pyridin-2-yl analogs due to altered dipole interactions .
Metabolic Stability :
- S336 and the target compound both resist amide hydrolysis in hepatocyte assays, a trait attributed to steric hindrance and electronic effects of substituents . However, the tosyl group in the target compound may further slow oxidative metabolism.
- In contrast, nitrophenyl-substituted oxalamides (e.g., 4e ) show lower stability due to reactive nitro groups.
Applications: S336 is a benchmark umami flavor enhancer with regulatory approval, replacing monosodium glutamate (MSG) in food products .
Regulatory Status :
- Only S336 has achieved widespread regulatory approval (FEMA 4233, Savorymyx® UM33), underscoring its safety profile in food applications . The target compound’s status remains unverified, likely due to its niche structural features.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
